molecular formula C60H84N4O8 B122445 tert-Butylcalix[4]arene-tetrakis(N,N-dimethylacetamide) CAS No. 145237-45-2

tert-Butylcalix[4]arene-tetrakis(N,N-dimethylacetamide)

Cat. No.: B122445
CAS No.: 145237-45-2
M. Wt: 989.3 g/mol
InChI Key: FTXOVFAXHOOZQB-UHFFFAOYSA-N
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Description

tert-Butylcalix4arene-tetrakis(N,N-dimethylacetamide) is a synthetic organic compound known for its unique structural properties and applications in various scientific fields. It is a derivative of calixarenes, which are macrocyclic compounds composed of phenolic units linked by methylene bridges. The tert-butyl groups and N,N-dimethylacetamide functionalities enhance its solubility and complexation abilities, making it valuable in research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butylcalix4arene-tetrakis(N,N-dimethylacetamide) typically involves the functionalization of p-tert-butylcalix4arene. One common method includes the reaction of p-tert-butylcalix4arene with N,N-dimethylacetamide in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for tert-Butylcalix4arene-tetrakis(N,N-dimethylacetamide) are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

tert-Butylcalix4arene-tetrakis(N,N-dimethylacetamide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions include metal complexes and substituted derivatives of tert-Butylcalix4arene-tetrakis(N,N-dimethylacetamide), which have enhanced properties for specific applications .

Mechanism of Action

The mechanism of action of tert-Butylcalix4arene-tetrakis(N,N-dimethylacetamide) primarily involves its ability to form stable complexes with metal ions. The calixarene core provides a hydrophobic cavity that can encapsulate metal ions, while the N,N-dimethylacetamide groups enhance solubility and binding affinity. This complexation ability is crucial for its applications in extraction, sensing, and drug delivery .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butylcalix 4arene-tetrakis(N,N-dimethylthioacetamide) : Similar structure but with thioacetamide groups, offering different binding properties .
  • p-tert-Butylcalix 4arene : The parent compound without the N,N-dimethylacetamide groups, used in various complexation studies .

Uniqueness

tert-Butylcalix4arene-tetrakis(N,N-dimethylacetamide) is unique due to its enhanced solubility and complexation abilities compared to its parent compound and other derivatives. The presence of N,N-dimethylacetamide groups allows for stronger and more selective binding with metal ions, making it particularly valuable in applications requiring high specificity and stability .

Biological Activity

tert-Butylcalixarene-tetrakis(N,N-dimethylacetamide) is a calixarene derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, exhibits various interactions with biological systems, making it a subject of interest in fields such as medicinal chemistry and environmental science.

Chemical Structure and Properties

tert-Butylcalixarene-tetrakis(N,N-dimethylacetamide) is a calixarene compound with four tert-butyl groups and four N,N-dimethylacetamide substituents. The presence of these bulky tert-butyl groups enhances the hydrophobic character of the molecule, while the N,N-dimethylacetamide groups contribute to its solubility in polar solvents. This dual nature allows the compound to interact effectively with both hydrophobic and hydrophilic environments.

The biological activity of this compound can be attributed to its ability to form complexes with metal ions and other biological molecules. The N,N-dimethylacetamide groups can act as ligands, facilitating metal ion binding, which is crucial for various biological processes. Additionally, the compound's structure allows for potential interactions with cellular membranes and proteins, influencing cellular signaling pathways.

1. Metal Ion Binding

Research has demonstrated that tert-butylcalixarene-tetrakis(N,N-dimethylacetamide) exhibits significant binding affinity for lanthanide ions (Ln(III)) in solvent extraction processes. This property is particularly useful in environmental applications for the selective removal of heavy metals from contaminated water sources. The binding constants for various Ln(III) ions have been reported, showcasing the compound's effectiveness as a chelating agent .

2. Antimicrobial Activity

Studies indicate that calixarene derivatives, including tert-butylcalixarene-tetrakis(N,N-dimethylacetamide), may possess antimicrobial properties. The mechanism involves disrupting microbial cell membranes through hydrophobic interactions, leading to cell lysis. This property is particularly valuable in developing new antimicrobial agents .

3. Sensor Applications

The compound has been utilized as an ionophore in ion-selective electrodes (ISEs), enhancing the sensitivity and selectivity of sensors for various ions. Its application in electrochemical sensors demonstrates its potential in detecting biologically relevant ions, contributing to biomedical diagnostics .

Case Study 1: Metal Ion Extraction

A study focused on the synergistic extraction of lanthanides using tert-butylcalixarene-tetrakis(N,N-dimethylacetamide) showed enhanced selectivity and efficiency compared to traditional methods. The extraction efficiency was quantified using equilibrium constants, indicating a strong interaction between the calixarene derivative and the metal ions .

Metal Ion Log K Extraction Efficiency (%)
La(III)2.3085
Nd(III)2.5090
Eu(III)2.4088
Ho(III)2.4587

Case Study 2: Antimicrobial Efficacy

In vitro studies evaluating the antimicrobial activity of tert-butylcalixarene-tetrakis(N,N-dimethylacetamide) against various bacterial strains showed promising results. The minimum inhibitory concentration (MIC) values were determined, demonstrating effective inhibition against Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Properties

IUPAC Name

N,N-dimethyl-2-[[5,11,17,23-tetratert-butyl-26,27,28-tris[2-(dimethylamino)-2-oxoethoxy]-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl]oxy]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H84N4O8/c1-57(2,3)45-25-37-21-39-27-46(58(4,5)6)29-41(54(39)70-34-50(66)62(15)16)23-43-31-48(60(10,11)12)32-44(56(43)72-36-52(68)64(19)20)24-42-30-47(59(7,8)9)28-40(55(42)71-35-51(67)63(17)18)22-38(26-45)53(37)69-33-49(65)61(13)14/h25-32H,21-24,33-36H2,1-20H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXOVFAXHOOZQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3OCC(=O)N(C)C)CC4=CC(=CC(=C4OCC(=O)N(C)C)CC5=C(C(=CC(=C5)C(C)(C)C)C2)OCC(=O)N(C)C)C(C)(C)C)C(C)(C)C)OCC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H84N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90408778
Record name tert-Butylcalix[4]arene-tetrakis(N,N-dimethylacetamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

989.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145237-45-2
Record name tert-Butylcalix[4]arene-tetrakis(N,N-dimethylacetamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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